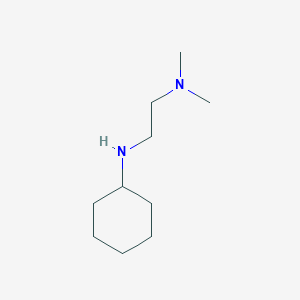

N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine derivatives has been explored in various studies. One approach involved the preparation of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, which were characterized using analytical and spectroscopic methods . Another study reported the synthesis of N,N'-dialkylated derivatives of cyclohexane-1,2-diamine, demonstrating a one-pot preparation method and their application as asymmetric ligands and organocatalysts . Additionally, the preparation of N-methyl and N,N-dimethyl derivatives of cyclohexylamines was achieved through catalytic reductive methylation .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. For instance, the single crystal of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine was obtained and characterized, revealing a monoclinic crystal system . The N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine was synthesized and characterized, with X-ray diffraction showing the trans enantiopure form . The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined by X-ray diffraction, showing a planar condensed ring system and a chair conformation for the cyclohexane ring .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in various contexts. The synthesized diamines were used as organocatalysts for the synthesis of α-hydroxy γ-keto esters and as chiral ligands for reductions and Henry reactions . The Schiff base ligand in the metal complexes showed monodentate behavior, with the complexes having binuclear nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various studies. The electrochemical properties of the metal complexes were found to be dependent on reversible, irreversible, and quasi-reversible redox waves due to the oxidation and reduction of the metal ions . The crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines was dominated by C–H⋯N, C–H⋯π, and π⋯π interactions, which influenced the molecular conformation and the overall crystal structure .

科学研究应用

Alzheimer's Disease Therapy

- Application : Potential use as Alzheimer's disease therapeutics through metal-peptide disruption.

- Mechanism : Tetrahydrosalens, including N,N'-bis(2-hydroxybenzyl)-N,N'-dimethyl-ethane-1,2-diamine, show significant affinity for metal ions, competing with the amyloid-beta peptide for Cu, Zn, and Fe in the brain.

- Results : Some tetrahydrosalens attenuated Abeta(1-40) aggregation after exposure to Cu(2+) and Zn(2+), and demonstrated potent antioxidant properties.

- Prodrug Approach : Glycosylation of these compounds enhances brain uptake and solubility while preventing systemic metal binding (Storr et al., 2009).

Chemical Synthesis

- Application : Facilitating cross-couplings of unactivated alkyl electrophiles at room temperature.

- Mechanism : N,N‘-dimethyl-1,2-cyclohexanediamine serves as an effective ligand for metal-catalyzed cross-couplings, enabling alkyl−alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes.

- Advantage : This approach offers a method for Suzuki couplings of such electrophiles without the need for elevated temperatures (Saito & Fu, 2007).

Catalysis

- Application : Used in epoxidation of olefins using H2O2 as the oxidant.

- Mechanism : Mn-complexes with tetradentate N4 ligands, like N,N′-dimethyl-N,N′-bis(2-pyridylmethyl)cyclohexane-trans-diamine, show high yields and turnover frequency for epoxidation of various olefins.

- Results : These complexes demonstrate good regioselectivity and low catalyst loading requirements (Yu et al., 2012).

安全和危害

属性

IUPAC Name |

N-cyclohexyl-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQANRYYROXQJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424566 |

Source

|

| Record name | N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |

CAS RN |

99178-21-9 |

Source

|

| Record name | N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)